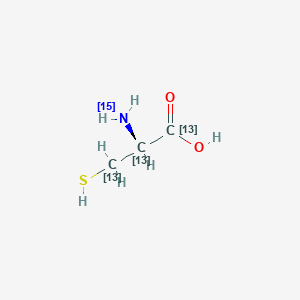

![molecular formula C₄₇H₆₁NO₄ B1145038 (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet CAS No. 186826-68-6](/img/no-structure.png)

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

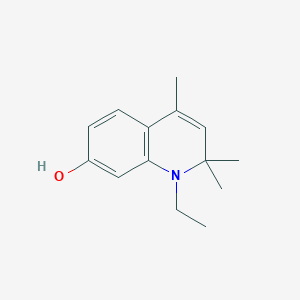

The study of complex organic molecules, such as "(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet", involves understanding their synthesis, structure, and various properties. These molecules often have significant biological activities and are of interest in various scientific and medicinal fields.

Synthesis Analysis

Synthesis of complex molecules typically involves multi-step organic reactions, starting from simpler precursors. The synthesis of related compounds, like 3-acetylindoles, involves methods that could be adapted for the target molecule. These methods include various catalytic and non-catalytic reactions, employing strategic functional group transformations and protecting group strategies to achieve the desired molecular framework (Metwally, Shaaban, Abdel-Wahab, & El‐Hiti, 2009).

Aplicaciones Científicas De Investigación

Detection and Doping Control in Sports

The detection of clostebol misuse in sports, particularly due to its presence in pharmaceutical formulations like Trofodermin®, highlights the challenges in distinguishing intentional from accidental doping. Research on clostebol metabolism has been essential in understanding how trace amounts can lead to positive doping tests, emphasizing the need for more sensitive and specific detection methods in anti-doping efforts (de la Torre et al., 2020).

Intratumoral Androgen Metabolism in Cancer Therapy

Studies on intratumoral androgen biosynthesis in castration-resistant prostate cancer (mCRPC) have unveiled novel therapeutic targets. The discovery of potent metabolites, such as 17-(pyridin-3-yl)androsta-4,16-dien-3-one (D4A), with antitumor activities provides a foundation for developing new treatments that inhibit androgen biosynthesis and receptor antagonism, thereby offering hope for patients with mCRPC (Penning & Tamae, 2016).

Neuroendocrine Regulation and Brain Function

The metabolite of dihydrotestosterone, 5α-androstane-3β,17β-diol (3β-Diol), has been identified as a significant modulator of stress responses and neural protection. This compound acts through estrogen receptors rather than androgen receptors, suggesting a complex interplay between androgens and estrogens in brain function and offering insights into potential therapeutic approaches for neurological disorders (Handa et al., 2008).

Advances in Prostate Cancer Treatment

Abiraterone acetate, a selective inhibitor of cytochrome P450 17α-hydroxylase/C17,20-lyase, has emerged as a critical drug in treating metastatic castration-resistant prostate cancer (CRPC). Its efficacy in prolonging overall survival and delaying disease progression underscores the importance of targeting androgen biosynthesis in advanced prostate cancer management (Hoy, 2013).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The synthesis pathway involves several steps, including protection of hydroxyl groups, reduction of double bonds, and acetylation of hydroxyl groups.", "Starting Materials": [ "Androsta-5,16-dien-3β-ol", "3-Pyridinecarboxaldehyde", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of the hydroxyl groups of androsta-5,16-dien-3β-ol using acetic anhydride and pyridine to form the acetylated intermediate", "Reduction of the double bonds in the acetylated intermediate using sodium borohydride in methanol to form the diol intermediate", "Reaction of the diol intermediate with 3-pyridinecarboxaldehyde in chloroform and sodium hydroxide to form the final product" ] } | |

Número CAS |

186826-68-6 |

Nombre del producto |

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet |

Fórmula molecular |

C₄₇H₆₁NO₄ |

Peso molecular |

703.99 |

Sinónimos |

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Acetate (ester) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

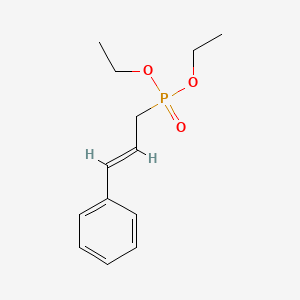

![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)